molecular formula C4H4BrClN2 B13696049 2-bromo-4-chloro-5-methyl-1H-imidazole

2-bromo-4-chloro-5-methyl-1H-imidazole

Cat. No.: B13696049
M. Wt: 195.44 g/mol
InChI Key: BTCBYOCWWZZNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-chloro-5-methyl-1H-imidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .

Scientific Research Applications

2-Bromo-4-chloro-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 4-Chloro-1H-imidazole

Uniqueness

2-Bromo-4-chloro-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and methyl groups on the imidazole ring differentiates it from other similar compounds and makes it a valuable intermediate in various applications .

Properties

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44 g/mol

IUPAC Name

2-bromo-4-chloro-5-methyl-1H-imidazole

InChI

InChI=1S/C4H4BrClN2/c1-2-3(6)8-4(5)7-2/h1H3,(H,7,8)

InChI Key

BTCBYOCWWZZNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.